molecular formula C22H23ClN4O2 B11141101 [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11141101
M. Wt: 410.9 g/mol
InChI Key: DZCLQALYHVRTAT-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)16-3-9-19(29-2)10-4-16)22(28)27-13-11-26(12-14-27)18-7-5-17(23)6-8-18/h3-10,15H,11-14H2,1-2H3

InChI Key

DZCLQALYHVRTAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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